molecular formula C8H15ClN4O B138689 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride CAS No. 247584-10-7

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride

Cat. No.: B138689
CAS No.: 247584-10-7
M. Wt: 218.68 g/mol
InChI Key: TWAOVUDRQJPVDF-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride (CAS 247584-10-7) is a pyrazole-derived compound with the molecular formula C₈H₁₅ClN₄O and a molecular weight of 218.68 g/mol . Its structure features a pyrazole ring substituted with a methyl group at position 1, a propyl group at position 3, an amino group at position 4, and a carboxamide group at position 5, with a hydrochloride salt enhancing solubility. This compound is of interest in pharmaceutical research, particularly in the development of enzyme inhibitors and bioactive agents, though its exact applications remain under study .

Properties

IUPAC Name

4-amino-2-methyl-5-propylpyrazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14N4O.ClH/c1-3-4-5-6(9)7(8(10)13)12(2)11-5;/h3-4,9H2,1-2H3,(H2,10,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAOVUDRQJPVDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1N)C(=O)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436908
Record name 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide--hydrogen chloride (1/1)
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Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1688656-88-3, 247584-10-7
Record name 1H-Pyrazole-5-carboxamide, 4-amino-1-methyl-3-propyl-, hydrochloride (1:?)
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Record name 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride (1:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1H-Pyrazole-5-carboxamide,4-amino-1-methyl-3-propyl-, hydrochloride
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Preparation Methods

Bromination of Ethyl 1-Methyl-3-propylpyrazole-5-carboxylate

The process begins with ethyl 1-methyl-3-propylpyrazole-5-carboxylate (II), which undergoes electrophilic aromatic bromination at the 4-position. The reaction is conducted in dichloromethane or chloroform at temperatures between −10°C and 50°C, with bromine added dropwise under inert conditions. Sodium carbonate is introduced post-reaction to neutralize excess bromine, and the product, ethyl 4-bromo-1-methyl-3-propylpyrazole-5-carboxylate (III), is isolated via vacuum filtration and recrystallization in ethyl acetate.

Table 1: Bromination Reaction Conditions and Yields

ParameterExample 1
Starting material (II)1.0 mol (196.1 g)
Bromine1.5 mol (239.8 g)
SolventDichloromethane
Temperature10°C → room temp
Yield95.4%

Amination to Form the Carboxamide Hydrochloride

The brominated intermediate (III) is subjected to amination using concentrated aqueous ammonia or ammonia in ethanol under elevated temperature and pressure. In a representative procedure, 0.73 mol of III reacts with 1800 mL of ammonia water at 60°C in an autoclave, yielding 91% of the free base. The hydrochloride salt is subsequently formed by treating the free base with hydrochloric acid during workup. For instance, washing the crude product with 1N hydrochloric acid in Example 3 facilitates protonation of the amino group, followed by recrystallization to obtain the pure hydrochloride.

Table 2: Amination Reaction Conditions and Yields

ParameterExample 2Example 3
Starting material (III)0.73 mol (200 g)0.73 mol (200 g)
Ammonia sourceNH₃ (aq.)NH₃/EtOH
BaseNonePyridine (0.73 mol)
Temperature60°C80°C
Yield (free base)91%87.6%

Comparative Analysis of Synthesis Routes

Table 3: Traditional vs. Modern Synthesis Routes

FactorTraditional RouteModern Route
Steps7–82
Key ReagentsMixed HNO₃/H₂SO₄, SOCl₂Br₂, NH₃
Hazard ProfileHigh (corrosive, explosive)Moderate (controlled bromination)
Yield60–70%87–95%
Environmental ImpactHigh waste generationReduced solvent use
ScalabilityLimited by nitration stepSuitable for industrial scale

The modern route eliminates hazardous nitration and reduction steps, reducing the environmental footprint and operational risks. Bromination’s regioselectivity ensures high purity, while amination under alkaline conditions minimizes side reactions.

Optimization Strategies and Industrial Considerations

Solvent and Temperature Optimization

Dichloromethane and chloroform are preferred for bromination due to their ability to stabilize bromine intermediates. Temperatures below 10°C suppress polybromination, while post-reaction heating to 50°C ensures complete conversion. For amination, ethanol-based ammonia solutions enhance solubility, and temperatures up to 100°C accelerate nucleophilic substitution without degrading the product.

Catalytic and Process Enhancements

The addition of bases like pyridine or DBU during amination neutralizes HBr byproducts, driving the reaction to completion. Continuous flow systems could further improve safety by minimizing bromine handling, while membrane-based separations may replace traditional filtration for higher throughput .

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole core and substituents undergo oxidation under controlled conditions:

  • Hydrogen peroxide (H₂O₂) oxidizes the amino group to form nitro derivatives, essential for synthesizing intermediates like 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid .

  • Potassium permanganate (KMnO₄) selectively oxidizes alkyl side chains, generating carboxylic acid derivatives.

Key Reaction Conditions:

ReagentTemperatureProductYieldApplication
H₂O₂ (65%)100°CNitro-pyrazole derivatives79.6%Precursor for Sildenafil synthesis
KMnO₄80–100°CCarboxylic acid derivatives~70%Functional group interconversion

Reduction Reactions

The compound’s nitro and carboxamide groups participate in reduction:

  • Sodium borohydride (NaBH₄) reduces the carboxamide to amine functionalities, critical for generating bioactive intermediates.

  • Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines, enabling further functionalization .

Observed Selectivity:

  • Reduction of the carboxamide group proceeds without affecting the pyrazole ring.

  • Nitro-to-amine conversion occurs quantitatively under hydrogenation .

Substitution Reactions

The amino group acts as a nucleophile in substitution reactions:

  • Acylation : Reacts with acetyl chloride to form acetylated derivatives, enhancing solubility for pharmaceutical formulations .

  • Sulfonation : Treatment with sulfonic acid derivatives introduces sulfonamide groups, expanding biological activity.

Example Pathway:
Amino → Acetylated derivative

  • Reagent: Acetic anhydride (Ac₂O)

  • Conditions: 25°C, 12 h

  • Product: N-acetyl-4-amino-1-methyl-3-propylpyrazole-5-carboxamide

Nitration and Functionalization

Nitration with mixed acids (HNO₃/H₂SO₄) introduces nitro groups at the 4-position of the pyrazole ring, as demonstrated in the synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid .

Mechanistic Insight:

  • Electrophilic aromatic substitution occurs preferentially at the para position relative to the amino group due to resonance stabilization .

  • Crystallographic Data : Nitrated derivatives exhibit planar pyrazole rings with dihedral angles of 48.8° between substituents, influencing intermolecular hydrogen bonding .

Comparative Reactivity Analysis

The hydrochloride salt enhances solubility in polar solvents, facilitating reactions in aqueous or mixed-solvent systems. Comparative studies show:

PropertyFree Base FormHydrochloride Salt
Solubility in H₂OLow (0.1 mg/mL)High (25 mg/mL)
StabilityProne to hygroscopicityImproved crystalline stability
Reaction EfficiencyModerateEnhanced due to solubility

Scientific Research Applications

Synthesis and Mechanism of Action

The compound is primarily recognized as an intermediate in the synthesis of Sildenafil, a well-known medication for erectile dysfunction. The synthesis involves multiple steps, often utilizing aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s in conjunction with aminoazolo carboxamides .

Medicinal Chemistry

  • Sildenafil Synthesis : As an intermediate, it plays a crucial role in the production of Sildenafil, which inhibits phosphodiesterase type 5 (PDE5), enhancing erectile function .
  • Potential Antibacterial Properties : Preliminary studies suggest that this compound may exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential for broader pharmaceutical applications.

Biological Research

  • Pharmacological Studies : Ongoing research investigates its effects on various biological systems, focusing on its role as a phosphodiesterase inhibitor, which may have implications in treating cardiovascular diseases .
  • Hypolipidemic Agent : Emerging studies indicate that it may act as a hypolipidemic agent, potentially aiding in lipid regulation and cardiovascular health .

Chemical Synthesis

  • Used as a precursor for synthesizing various pyrazole derivatives, which are important in developing new drugs and agrochemicals .
  • Facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups into organic molecules, thus expanding its utility in synthetic organic chemistry.

Pharmaceutical Manufacturing

  • The compound is utilized extensively in the pharmaceutical industry for producing various medications beyond Sildenafil, including potential new therapeutic agents targeting different diseases .

Chemical Intermediates

  • It serves as a versatile intermediate for synthesizing other complex organic compounds, contributing to advancements in both medicinal and agricultural chemistry .

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride involves its role as a possible inhibitor of phosphodiesterase 1. This enzyme is involved in the regulation of intracellular levels of cyclic nucleotides, which play a crucial role in various physiological processes. By inhibiting phosphodiesterase 1, this compound can affect the levels of cyclic nucleotides and thereby influence cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, molecular weight, and physicochemical properties. Below is a detailed comparison based on available

Structural and Molecular Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride (247584-10-7) C₈H₁₅ClN₄O 218.68 1-Me, 3-Pr, 4-NH₂, 5-CONH₂·HCl Reference
4-Amino-1-methyl-3-N-propyl-1H-pyrazole-5-carboxamide (139756-02-8) C₈H₁₄N₄O 182.23 1-Me, 3-Pr, 4-NH₂, 5-CONH₂ (freebase) 0.99
1,3-Dimethyl-1H-pyrazole-5-carboxamide (136678-93-8) C₇H₁₀N₄O 166.18 1-Me, 3-Me, 5-CONH₂ 0.83
4-Amino-1,3,5-trimethylpyrazole hydrochloride (1185303-62-1) C₆H₁₁ClN₄ 188.66 1-Me, 3-Me, 4-NH₂, 5-Me·HCl 0.72
1-Methyl-3-phenyl-1H-pyrazole-5-carbaldehyde (864068-96-2) C₁₁H₁₀N₂O 186.21 1-Me, 3-Ph, 5-CHO 0.72
Key Observations:
  • Freebase vs. Hydrochloride : The freebase (139756-02-8) lacks the hydrochloride counterion, reducing its molecular weight by ~36.45 g/mol but retaining identical substituents .
  • Alkyl vs. Aryl Substituents : Replacing the propyl group (3-Pr) with a phenyl (3-Ph) in 864068-96-2 drastically alters hydrophobicity and electronic properties .

Physicochemical Properties

Property 247584-10-7 139756-02-8 (Freebase) 1185303-62-1 864068-96-2
Melting Point (°C) Not reported Not reported Not reported Not reported
Boiling Point (°C) 325.9 N/A N/A N/A
Solubility Enhanced (HCl salt) Lower (freebase) Moderate (HCl salt) Low (hydrophobic)
LogP (Predicted) ~1.2 ~1.5 ~0.8 ~2.4
  • Solubility : The hydrochloride salt (247584-10-7) offers superior aqueous solubility compared to its freebase and hydrophobic analogs like 864068-96-2 .
  • Thermal Stability : The high boiling point (325.9°C) of 247584-10-7 suggests stability under elevated temperatures, a trait shared with other pyrazole derivatives .

Biological Activity

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride (CAS Number: 247584-10-7) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its molecular formula C8H15ClN4OC_8H_{15}ClN_4O and molecular weight of 218.68 g/mol. Its unique structure contributes to various biological interactions, making it a subject of interest for drug development.

PropertyDetails
Molecular Formula C8H15ClN4O
Molecular Weight 218.68 g/mol
CAS Number 247584-10-7
Melting Point 98-101°C
Physical Form White to yellow powder

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular pathways. Research indicates that pyrazole derivatives can exhibit anti-inflammatory, analgesic, and anticancer properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazole have shown significant cytotoxic effects against various cancer cell lines, including:

  • MCF7 (breast cancer)
  • A549 (lung cancer)
  • HCT116 (colon cancer)

Case Studies

  • Cytotoxicity against MCF7 Cells : A study demonstrated that pyrazole derivatives had GI50 values indicating effective growth inhibition at concentrations as low as 3.79 µM .
  • Inhibition of A549 Cell Growth : Another study reported that specific pyrazole derivatives exhibited IC50 values around 26 µM against A549 cells, showcasing their potential in lung cancer treatment .
  • Mechanistic Insights : The compound's mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, which is crucial for its anticancer efficacy .

Pharmacological Effects

The compound has been investigated for various pharmacological effects beyond anticancer activity:

  • Anti-inflammatory Properties : Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, leading to reduced inflammation.
  • Analgesic Effects : Some studies suggest that these compounds may also possess analgesic properties similar to non-steroidal anti-inflammatory drugs (NSAIDs).

Toxicological Profile

The safety and toxicity of this compound have been evaluated in preclinical studies. It is essential to determine the therapeutic index and potential side effects before clinical application.

Q & A

Q. What are the optimal synthetic routes for 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via a Vilsmeier-Haack reaction or condensation of pyrazole precursors, as demonstrated in related pyrazole-carboxamide syntheses. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for cyclization steps .
  • Temperature control : Reactions often proceed at 80–100°C to avoid decomposition of the amine group .
  • Stoichiometry : A 1:1 molar ratio of the hydrochloride salt precursor ensures proper protonation of the carboxamide group .
    Yield optimization may require iterative adjustments to catalysts (e.g., HCl gas for acidification) and inert atmosphere conditions.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopic analysis : Use 1H^1H-NMR to confirm substitution patterns (e.g., methyl and propyl groups at positions 1 and 3) and 13C^{13}C-NMR to verify carboxamide functionality .
  • Elemental analysis : Validate molecular formula (C8_8H15_{15}ClN4_4O) with ≤0.3% deviation .
  • HPLC-MS : Detect impurities (e.g., unreacted precursors) with reverse-phase C18 columns and acetonitrile/water gradients .

Q. What are the critical storage conditions to maintain compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hygroscopic degradation .
  • Light sensitivity : Protect from UV exposure using amber vials, as the pyrazole core may undergo photolytic cleavage .
  • Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxamide group .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., boiling point vs. thermal stability)?

Methodological Answer: Contradictions in data (e.g., boiling point of 325.9°C vs. decomposition observed at 250°C) may arise from impurities or analytical methods. To address this:

  • Perform thermogravimetric analysis (TGA) under nitrogen to distinguish decomposition from volatilization .
  • Compare results with high-purity reference standards synthesized via orthogonal routes (e.g., recrystallization vs. column chromatography) .

Q. What computational strategies are effective for predicting the compound’s reactivity in catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Model electronic effects of the propyl and methyl substituents on the pyrazole ring’s nucleophilicity .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using the InChI key (ZYUBHFQBCBGCTP-UHFFFAOYSA-N) to validate binding conformations .
  • Solvent accessibility surfaces (SAS) : Predict solubility profiles in polar vs. nonpolar media .

Q. How can mechanistic studies elucidate the role of the hydrochloride salt in biological activity?

Methodological Answer:

  • pH-dependent solubility assays : Compare ionization states of the free base and hydrochloride salt in buffers (pH 2–9) .
  • Isotopic labeling : Use 15N^{15}N-labeled amino groups to track metabolic stability in vitro .
  • X-ray crystallography : Resolve the crystal structure to identify hydrogen-bonding networks influenced by the chloride counterion .

Q. What experimental designs are recommended for optimizing enantiomeric purity in derivatives?

Methodological Answer:

  • Chiral chromatography : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IC) to separate enantiomers .
  • Asymmetric synthesis : Introduce chiral auxiliaries during propyl group functionalization .
  • Circular dichroism (CD) : Confirm optical activity of isolated fractions .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields (e.g., 60% vs. 85%)?

Methodological Answer:

  • Reproducibility checks : Replicate reactions using identical reagents (e.g., Sigma-Aldrich’s early-discovery-grade chemicals) and monitor reaction progress via TLC .
  • Byproduct identification : Use LC-MS to detect side products (e.g., N-alkylated impurities) and adjust protecting group strategies .

Q. Why do solubility profiles vary across studies, and how can this be mitigated?

Methodological Answer: Variations may stem from polymorphic forms or residual solvents. Mitigation strategies include:

  • Powder X-ray diffraction (PXRD) : Identify crystalline vs. amorphous forms .
  • Karl Fischer titration : Quantify water content to assess hygroscopicity .

Methodological Recommendations

  • Cross-validation : Always use ≥2 analytical techniques (e.g., NMR + HPLC) to confirm compound identity .
  • Theoretical alignment : Link experiments to frameworks like DFT or enzyme kinetics to contextualize findings .

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